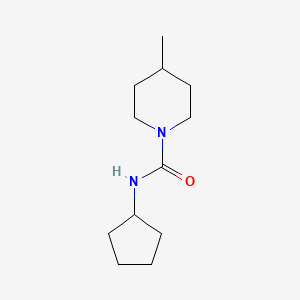![molecular formula C12H17N3O3 B4285398 ETHYL 3-({[(2-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4285398.png)
ETHYL 3-({[(2-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)PROPANOATE
Descripción general
Descripción
Ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate is a complex organic compound with a molecular formula of C14H18N4O3. This compound is characterized by the presence of a pyridine ring, an amino group, and an ester functional group. It is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({[(2-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)PROPANOATE typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a reaction between pyridine and formaldehyde in the presence of an acid catalyst.
Amination: The pyridine derivative is then reacted with an amine, such as ethylamine, under controlled conditions to form the intermediate compound.
Esterification: The intermediate compound undergoes esterification with beta-alanine in the presence of an esterification agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amines and alcohols.
Substitution: Halogenated or thiolated derivatives.
Aplicaciones Científicas De Investigación
Ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 3-({[(2-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable enzyme-inhibitor complex. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effect.
Comparación Con Compuestos Similares
Ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate can be compared with similar compounds such as:
Ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-glycinate: Similar structure but with glycine instead of beta-alanine.
Ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-valinate: Contains valine instead of beta-alanine.
Ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-leucinate: Contains leucine instead of beta-alanine.
The uniqueness of ETHYL 3-({[(2-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)PROPANOATE lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
ethyl 3-(pyridin-2-ylmethylcarbamoylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-11(16)6-8-14-12(17)15-9-10-5-3-4-7-13-10/h3-5,7H,2,6,8-9H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDMKRVDNDJSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4285318.png)

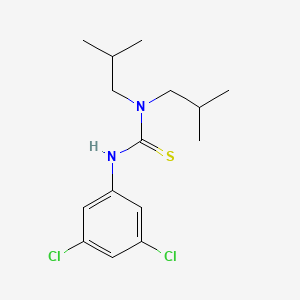
![2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4285340.png)
![2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4285347.png)
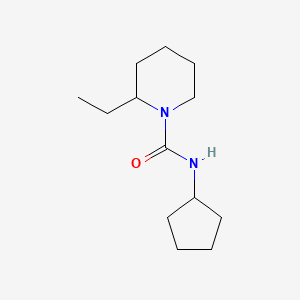
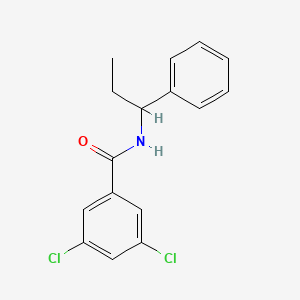
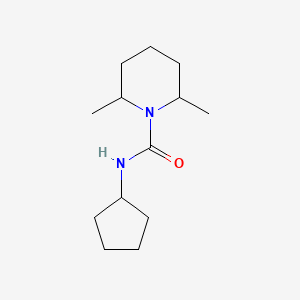
![N-cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B4285384.png)
![4-[(4-tert-butylphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide](/img/structure/B4285392.png)
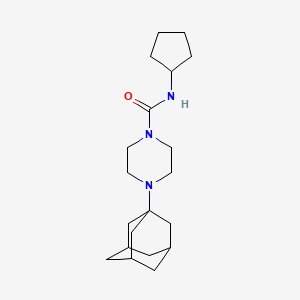
![ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate](/img/structure/B4285418.png)
![ETHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4285425.png)
